molecular formula C18H18N2O3S B11659420 Methyl 5-cyano-4-(4-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 5-cyano-4-(4-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11659420
M. Wt: 342.4 g/mol
InChI Key: LPPNOYWIDPVYKN-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-(4-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate is an organic compound that belongs to the class of tetrahydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-4-(4-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Functionalization of the Phenyl Ring: The methyl group can be introduced via Friedel-Crafts alkylation.

    Addition of the Prop-2-en-1-ylsulfanyl Group: This can be done through a thiol-ene reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and ester groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, amines.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted tetrahydropyridines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The cyano and ester groups could play a role in binding to the active site of enzymes, while the phenyl and tetrahydropyridine rings might interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-cyano-4-phenyl-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate: Lacks the methyl group on the phenyl ring.

    Methyl 5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Lacks the prop-2-en-1-ylsulfanyl group.

Uniqueness

The presence of both the cyano and prop-2-en-1-ylsulfanyl groups in Methyl 5-cyano-4-(4-methylphenyl)-2-oxo-6-(prop-2-en-1-ylsulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate makes it unique compared to its analogs. These functional groups might contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 5-cyano-4-(4-methylphenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C18H18N2O3S/c1-4-9-24-17-13(10-19)14(12-7-5-11(2)6-8-12)15(16(21)20-17)18(22)23-3/h4-8,14-15H,1,9H2,2-3H3,(H,20,21)

InChI Key

LPPNOYWIDPVYKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC=C)C(=O)OC

Origin of Product

United States

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